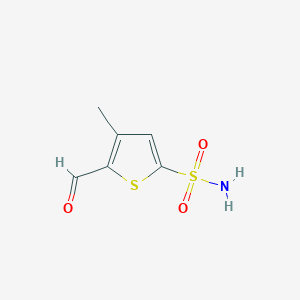

5-Formyl-4-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

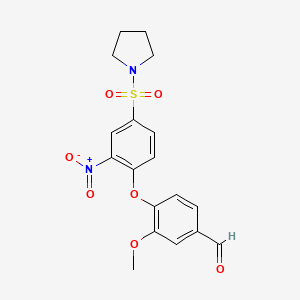

5-Formyl-4-methylthiophene-2-sulfonamide is a chemical compound with the CAS Number: 2253639-94-8 . It has a molecular weight of 205.26 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-formyl-4-methylthiophene-2-sulfonamide . The Inchi Code is 1S/C6H7NO3S2/c1-4-2-6(12(7,9)10)11-5(4)3-8/h2-3H,1H3,(H2,7,9,10) .Physical And Chemical Properties Analysis

5-Formyl-4-methylthiophene-2-sulfonamide is a powder . and is stored at room temperature .Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of 5‑(4‑Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, led to compounds with certain anti-tobacco mosaic virus activity. This work demonstrates the potential of sulfonamide derivatives in antiviral applications (Zhuo Chen et al., 2010).

Urease Inhibition and Antibacterial Activity

The synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reaction revealed compounds with significant urease inhibition activity and positive hemolytic and antibacterial activities. This indicates the broad spectrum of biological activities that can be targeted with sulfonamide derivatives (Mnaza Noreen et al., 2017).

Corrosion Inhibition

A study on the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for corrosion inhibition of mild steel in acidic media highlighted the potential industrial applications of sulfonamide derivatives in protecting metals from corrosion, showing high inhibition efficiencies (M. Lagrenée et al., 2002).

Oxidative Desulfurization

Research on oxidative desulfurization using a vanadium-based catalyst in the presence of hydrogen peroxide explored the reactivity of various sulfur compounds, including thiophenic compounds. This study contributes to the understanding of desulfurization processes in fuels, showing potential for the improvement of fuel quality (L. C. Caero et al., 2005).

Cerebrovasodilation Through Selective Inhibition

The synthesis and evaluation of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides revealed anticonvulsant activities and the potential for cerebrovasodilatation through selective enzyme inhibition. This highlights the therapeutic potential of sulfonamide derivatives in neurology and pharmacology (I. T. Barnish et al., 1981).

properties

IUPAC Name |

5-formyl-4-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S2/c1-4-2-6(12(7,9)10)11-5(4)3-8/h2-3H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRWQRLIKNISOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-4-methylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

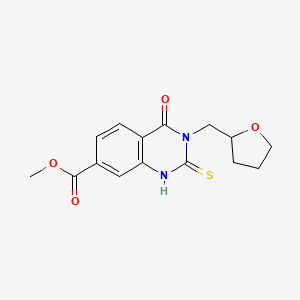

![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)

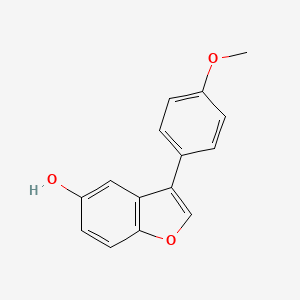

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)

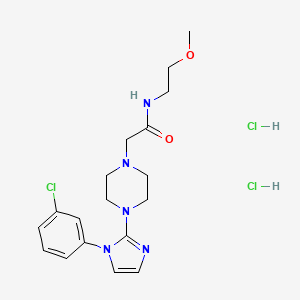

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)

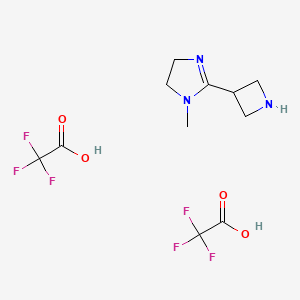

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)